Benzyl butyl ether

Description

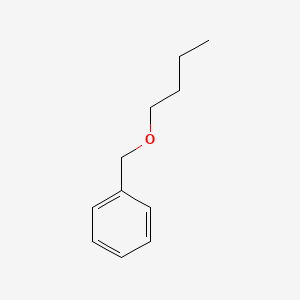

Structure

3D Structure

Properties

IUPAC Name |

butoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYUYFCAPVDYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207529 | |

| Record name | Benzyl butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid with a sweet, floral, somewhat pungent, aroma | |

| Record name | Benzyl butyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1262/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 224.00 °C. @ 744.00 mm Hg | |

| Record name | Benzyl butyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | Benzyl butyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1262/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.928-0.933 (10°) | |

| Record name | Benzyl butyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1262/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

588-67-0, 29225-54-5 | |

| Record name | Benzyl butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoxy toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029225545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl butyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl butyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8483X8ZO8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl butyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Butyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for benzyl butyl ether, a compound of interest in various chemical and pharmaceutical applications. The guide details the core synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is an organic compound with applications as a fragrance, flavoring agent, and a versatile intermediate in organic synthesis. Its preparation can be achieved through several synthetic routes, each with distinct advantages and limitations regarding yield, reaction conditions, and environmental impact. This guide focuses on the three predominant methods for its synthesis: the Williamson ether synthesis, phase-transfer catalysis, and intermolecular dehydration of alcohols.

Synthesis Methodologies and Mechanisms

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether preparation, proceeding via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The reaction involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon atom of an organohalide, resulting in the formation of an ether and a salt byproduct.[1] For the synthesis of this compound, two primary pathways are viable: the reaction of a butyl alkoxide with a benzyl halide or a benzyl alkoxide with a butyl halide. To favor the SN2 mechanism and maximize yield, the less sterically hindered primary halide (benzyl halide) is the preferred electrophile.[1]

Mechanism: The reaction is a classic SN2 backside attack. The butoxide ion attacks the benzylic carbon of the benzyl halide, leading to a transition state where the carbon-oxygen bond is forming concurrently with the carbon-halogen bond breaking. This concerted mechanism results in the inversion of stereochemistry if a chiral center were present, though not applicable in this specific synthesis.

Williamson Ether Synthesis Mechanism

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique to enhance the rate of reaction between reactants located in different immiscible phases (typically aqueous and organic).[3] For the synthesis of this compound from benzyl chloride and n-butanol, a phase-transfer catalyst, such as a quaternary ammonium salt or polyethylene glycol (PEG), is employed.[3] The catalyst facilitates the transfer of the butoxide ion (formed in the aqueous phase by the reaction of butanol with a base like KOH) into the organic phase where the benzyl chloride resides.[3] This method often leads to higher yields and milder reaction conditions compared to the classical Williamson synthesis.[4] The formation of a third liquid phase in some PTC systems can further accelerate the reaction rate significantly.[3]

Mechanism: The quaternary ammonium cation (Q⁺) from the catalyst pairs with the butoxide anion in the aqueous phase to form an ion pair [Q⁺, ⁻O(CH₂)₃CH₃]. This lipophilic ion pair then migrates into the organic phase. Here, the butoxide anion is highly reactive as it is poorly solvated and reacts with benzyl chloride to form this compound. The catalyst cation then returns to the aqueous phase to repeat the cycle.

Phase-Transfer Catalysis Workflow

Intermolecular Dehydration of Alcohols

This method involves the acid-catalyzed dehydration of a mixture of benzyl alcohol and n-butanol to form this compound.[5] Common catalysts include strong acids like sulfuric acid or solid acid catalysts such as copper(II) bromide supported on zeolites.[5][6] The reaction proceeds by protonation of one of the alcohol's hydroxyl groups, followed by the loss of water to form a carbocation. This carbocation is then attacked by the other alcohol molecule. To favor the formation of the desired asymmetric ether, reaction conditions and the choice of catalyst are crucial to prevent the formation of symmetric ethers (dibenzyl ether and dibutyl ether) as byproducts.[5]

Mechanism: The reaction is initiated by the protonation of the benzylic alcohol, which is favored due to the stability of the resulting benzyl carbocation. The protonated alcohol then loses a molecule of water to form a resonance-stabilized benzyl carbocation. This carbocation is subsequently attacked by the nucleophilic oxygen of n-butanol. A final deprotonation step yields the this compound and regenerates the acid catalyst.

Intermolecular Dehydration Mechanism

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis methods of this compound, allowing for easy comparison of reaction conditions and yields.

Table 1: Williamson Ether Synthesis

| Benzyl Halide | Alkoxide/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Bromide | Sodium n-butoxide | Not Specified | Not Specified | Not Specified | Not Specified | [7] |

| Benzyl Bromide | Potassium Carbonate | Acetone | Room Temp. | 48 | Not Specified | [8] |

Table 2: Phase-Transfer Catalysis

| Organic Reactant | Aqueous Reactant/Base | Catalyst | Organic Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Chloride | n-Butanol / KOH | PEG / Tetrahexylammonium Bromide | Dodecane | Not Specified | Not Specified | 90 | [7] |

| Benzyl Alcohol | Butyl Bromide / 50% KOH | Polymer Quaternary Ammonium Salt | Toluene | 40 | 3-4 | 80 | [7] |

Table 3: Intermolecular Dehydration

| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CuBr₂ | 1 mol % | Not Specified | Not Specified | 91 | [5] |

| CuBr₂ on Zeolite HY | ~10 wt % | 150 | Not Specified | ~95 | [6] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using the described methods.

Protocol for Williamson Ether Synthesis

Materials:

-

Sodium metal

-

Anhydrous n-butanol

-

Benzyl chloride

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to an excess of anhydrous n-butanol under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction to proceed until all the sodium has reacted to form sodium butoxide. The mixture may be gently heated to facilitate the reaction.

-

Cool the sodium butoxide solution to room temperature.

-

Slowly add a stoichiometric amount of benzyl chloride dropwise to the solution with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully add water to quench any unreacted sodium butoxide.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Protocol for Phase-Transfer Catalysis Synthesis

Materials:

-

Benzyl chloride

-

n-Butanol

-

Potassium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butanol, toluene, and a catalytic amount of tetrabutylammonium bromide (e.g., 5 mol%).

-

Add the 50% aqueous potassium hydroxide solution to the flask.

-

Stir the mixture vigorously to ensure good mixing of the two phases.

-

Slowly add benzyl chloride to the reaction mixture.

-

Heat the mixture to 60-80°C and maintain vigorous stirring. Monitor the reaction progress by TLC or gas chromatography (GC).

-

After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the toluene by rotary evaporation.

-

Purify the resulting this compound by vacuum distillation.

Protocol for Intermolecular Dehydration Synthesis

Materials:

-

Benzyl alcohol

-

n-Butanol

-

Copper(II) bromide (CuBr₂)

-

Toluene (or another suitable high-boiling solvent)

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine benzyl alcohol, an excess of n-butanol, and a catalytic amount of copper(II) bromide (e.g., 1-5 mol%).

-

Add a suitable solvent like toluene to aid in the azeotropic removal of water.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic species, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent and excess n-butanol by distillation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Conclusion

The synthesis of this compound can be effectively achieved through several established methods, primarily the Williamson ether synthesis, phase-transfer catalysis, and intermolecular dehydration. The choice of method depends on factors such as desired yield, available starting materials, reaction conditions, and scalability. Phase-transfer catalysis and catalyzed intermolecular dehydration often offer advantages in terms of yield and milder reaction conditions. The provided data and protocols serve as a valuable resource for researchers and professionals in the selection and implementation of the most suitable synthetic route for their specific needs.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. phasetransfer.com [phasetransfer.com]

- 5. researchgate.net [researchgate.net]

- 6. Cas 588-67-0,this compound | lookchem [lookchem.com]

- 7. RU2447054C2 - Method of producing this compound - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

Benzyl Butyl Ether: A Comprehensive Technical Guide

CAS Number: 588-67-0

This technical guide provides an in-depth overview of benzyl butyl ether, a significant chemical compound utilized across various scientific and industrial sectors. With a focus on its synthesis, physicochemical characteristics, and analytical determination, this document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this ether. The strategic use of benzyl ethers as protecting groups in the synthesis of complex molecules makes this information particularly relevant to the field of medicinal chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a ready reference for laboratory and research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 588-67-0 | [1][2] |

| Molecular Formula | C₁₁H₁₆O | [3][4] |

| Molecular Weight | 164.24 g/mol | [3] |

| Appearance | Colorless clear liquid (est.) | [1] |

| Boiling Point | 220.00 to 224.00 °C @ 744 mm Hg | [1][4] |

| Vapor Pressure | 0.147 mmHg @ 25.00 °C (est.) | [1] |

| Flash Point | 83.33 °C (182.00 °F) TCC | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [4][5] |

| logP (o/w) | 3.23 - 3.372 (est.) | [1][2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Data available | [6] |

| ¹³C NMR | Data available | [7] |

| Mass Spec (GC-MS) | Major peaks at m/z 91.0, 92.0, 65.0, 41.0, 79.0 | [3] |

| FTIR | Data available | [7] |

| Raman | Data available | [7] |

Synthesis of this compound

The synthesis of this compound can be accomplished through several methods. The most prominent among these is the Williamson ether synthesis, which is widely applicable for the preparation of both symmetrical and asymmetrical ethers.[8][9]

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism.[8][9] For the synthesis of this compound, the two principal routes are:

-

Reaction of sodium butoxide with benzyl chloride.

-

Reaction of sodium benzoxide with a butyl halide (e.g., butyl bromide).

The SN2 mechanism necessitates the use of a primary alkyl halide to avoid competing elimination reactions that are prevalent with secondary and tertiary halides.[8][10]

This protocol is a generalized procedure for the O-alkylation of an alcohol, adaptable for the synthesis of this compound.[11]

-

Preparation of the Alkoxide:

-

To a suspension of a strong base, such as sodium hydride (NaH, 1.2 equivalents), in an anhydrous aprotic solvent like tetrahydrofuran (THF, 10 volumes), add the alcohol (n-butanol or benzyl alcohol, 1 equivalent) dropwise at 0 °C.

-

Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.

-

-

Ether Formation:

-

To the alkoxide solution at 0 °C, add a solution of the corresponding alkyl halide (benzyl chloride or n-butyl bromide, 1 equivalent) in THF.

-

Stir the reaction mixture for approximately 4 hours. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by carefully adding 6N HCl to neutralize the excess base.

-

Extract the product into an organic solvent such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

-

Wash the organic layer successively with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the pure this compound.

-

Caption: A step-by-step workflow for the synthesis of this compound via the Williamson method.

Caption: The two-step mechanism of the Williamson ether synthesis for this compound production.

Phase-Transfer Catalysis (PTC) Synthesis

An improvement upon the traditional Williamson synthesis involves the use of a phase-transfer catalyst. This technique is particularly effective when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous solution of a base and an organic solution of the substrate). The PTC, typically a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous to the organic phase, where it can react with the alkyl halide.[12][13] The production rate of this compound can be significantly enhanced using a PTC system, sometimes by as much as sevenfold compared to a standard two-phase system.[12]

-

A mixture of the alcohol (e.g., n-butanol), the alkyl halide (e.g., benzyl chloride), an organic solvent (e.g., dodecane), and the phase-transfer catalyst (e.g., polyethylene glycol or a tetraalkylammonium salt) is prepared.[12]

-

An aqueous solution of a strong base (e.g., KOH or NaOH) is added to the organic mixture.[12]

-

The biphasic mixture is stirred vigorously at a controlled temperature to facilitate the reaction.

-

Work-up and purification follow a similar procedure to the standard Williamson synthesis.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The purity of this compound and the progress of its synthesis can be monitored using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: HPLC Analysis

A general method for the analysis of this compound is described below.[2]

-

Column: Newcrom R1 (a reverse-phase column with low silanol activity).[2]

-

Mobile Phase: An isocratic mixture of acetonitrile (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, formic acid should be substituted for phosphoric acid.[2]

-

Detection: UV detection is typically suitable for aromatic compounds like this compound.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[2]

Applications in Research and Drug Development

While this compound is primarily used as a flavoring agent in the food industry and as a fragrance component in perfumes and cosmetics, its synthesis and chemistry are highly relevant to drug development professionals.[5][14]

The benzyl group is one of the most common protecting groups for hydroxyl functionalities in the multi-step synthesis of complex molecules, including pharmaceuticals.[15][16] The ability to introduce a benzyl ether under various conditions (acidic, basic, or neutral) and selectively remove it later is a cornerstone of modern organic synthesis.[15] Understanding the synthesis of a simple model compound like this compound provides insight into:

-

Protecting Group Strategies: The Williamson ether synthesis is a fundamental method for installing benzyl protecting groups.[15]

-

Reaction Selectivity: The choice of reagents and conditions (e.g., Williamson vs. PTC vs. neutral benzylation methods) can be critical for achieving high yields and avoiding side reactions in complex substrates.[10][16]

-

Cleavage Techniques: Although not detailed here, the subsequent cleavage of benzyl ethers (e.g., by catalytic hydrogenolysis) is a critical step in the deprotection process, a common final step in a synthetic route.[17]

Therefore, the methodologies described in this guide for the synthesis of this compound are directly applicable to the broader and more complex challenges faced by researchers in medicinal chemistry and drug discovery.

References

- 1. butyl benzyl ether, 588-67-0 [thegoodscentscompany.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | C11H16O | CID 61134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. This compound | 588-67-0 [chemicalbook.com]

- 6. This compound(588-67-0) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. jk-sci.com [jk-sci.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. researchgate.net [researchgate.net]

- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 14. Cas 588-67-0,this compound | lookchem [lookchem.com]

- 15. Benzyl Ethers [organic-chemistry.org]

- 16. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the NMR Spectral Data of Benzyl Butyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for benzyl butyl ether. It includes detailed tables of ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants, alongside a standardized experimental protocol for data acquisition. A logical workflow for NMR data analysis is also presented to guide researchers in their spectral interpretation.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: ¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.25-7.35 | Multiplet | - | 2H |

| H-3', H-4', H-5' | 7.25-7.35 | Multiplet | - | 3H |

| H-7 | 4.48 | Singlet | - | 2H |

| H-1'' | 3.46 | Triplet | 6.6 | 2H |

| H-2'' | 1.60 | Quintet | 6.8 | 2H |

| H-3'' | 1.39 | Sextet | 7.4 | 2H |

| H-4'' | 0.91 | Triplet | 7.3 | 3H |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1' | 138.7 |

| C-2', C-6' | 128.3 |

| C-3', C-5' | 127.6 |

| C-4' | 127.4 |

| C-7 | 72.9 |

| C-1'' | 70.8 |

| C-2'' | 31.8 |

| C-3'' | 19.3 |

| C-4'' | 13.9 |

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same amount of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final sample volume in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.

2. NMR Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher, is suitable.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

3. Data Processing

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

-

The spectrum is then phased and the baseline is corrected.

-

The chemical shifts are referenced to the TMS signal at 0 ppm.

-

For ¹H NMR spectra, the signals are integrated to determine the relative number of protons. The multiplicities and coupling constants are also measured.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a typical workflow for acquiring and analyzing the NMR spectra of a small organic molecule like this compound.

Caption: A logical workflow for NMR data acquisition and analysis.

An In-depth Technical Guide to the Mass Spectrometry Analysis of Benzyl Butyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mass spectrometric analysis of benzyl butyl ether. It covers the fundamental principles of its fragmentation under electron ionization, detailed experimental protocols, and a quantitative analysis of its mass spectrum. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis and drug development.

Introduction to this compound and Mass Spectrometry

This compound (C₁₁H₁₆O) is an organic compound classified as a benzyl ether.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the structure and molecular weight of the analyte.

Electron Ionization (EI) Mass Spectrometry of this compound

Under electron ionization, this compound undergoes characteristic fragmentation, yielding a series of ions that are diagnostic of its structure. The molecular ion (M⁺˙) is often weak or absent in the mass spectra of ethers due to the lability of the C-O bond.[2] The fragmentation is dominated by cleavages adjacent to the oxygen atom (alpha-cleavage) and rearrangements involving the benzyl group.

Quantitative Analysis of the EI Mass Spectrum

The relative abundances of the major fragment ions in the electron ionization mass spectrum of this compound are summarized in the table below. The data is a compilation from various spectral databases.[3][4]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Structure |

| 164 | ~1.4 | [C₁₁H₁₆O]⁺˙ (Molecular Ion) |

| 108 | ~7.5 | [C₇H₈O]⁺˙ |

| 107 | ~7.9 | [C₇H₇O]⁺ |

| 92 | ~60-67 | [C₇H₈]⁺˙ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium Ion) |

| 79 | ~7.6 | [C₆H₇]⁺ |

| 77 | ~4.2 | [C₆H₅]⁺ |

| 65 | ~8-11 | [C₅H₅]⁺ |

| 57 | ~2.5 | [C₄H₉]⁺ |

| 41 | ~5.4-8.0 | [C₃H₅]⁺ |

Note: Relative intensities can vary slightly between different instruments and experimental conditions.

Major Fragmentation Pathways

The fragmentation of this compound in EI-MS is primarily driven by the stability of the resulting carbocations. The key fragmentation pathways are illustrated below.

The most prominent feature in the mass spectrum of this compound is the base peak at m/z 91 . This peak is characteristic of compounds containing a benzyl group and is attributed to the formation of the highly stable tropylium ion ([C₇H₇]⁺).[5][6] The initial benzylic cleavage results in a benzyl cation, which then rearranges to the aromatic tropylium ion.[5]

The tropylium ion is exceptionally stable due to its aromatic character, having 6 π-electrons in a cyclic, planar system, which explains its high abundance in the mass spectrum.[6]

Alpha-cleavage involves the breaking of a bond adjacent to the ether oxygen. For this compound, there are two possible alpha-cleavages.

Path A: Cleavage of the Butyl Group

Cleavage of the C-C bond alpha to the oxygen on the butyl side leads to the loss of a propyl radical (•C₃H₇) and the formation of an ion at m/z 107 .

Path B: Cleavage of the Benzyl Group

Cleavage of the benzyl-oxygen bond is less favorable as a primary fragmentation pathway compared to benzylic cleavage, but it can contribute to the overall spectrum. This would lead to the formation of a butyl oxonium ion and a benzyl radical.

A peak at m/z 92 is consistently observed with significant abundance. This is likely due to a rearrangement process involving the transfer of a hydrogen atom from the butyl chain to the benzyl moiety, followed by the elimination of butene (C₄H₈). This is analogous to a McLafferty rearrangement.

The ion at m/z 108 can also be observed, which corresponds to the protonated benzaldehyde or a related isomer.

-

m/z 65 : This fragment arises from the loss of acetylene (C₂H₂) from the tropylium ion (m/z 91).[1]

-

m/z 57 : This peak corresponds to the butyl cation ([C₄H₉]⁺), formed by cleavage of the C-O bond.

-

m/z 41 : This is likely an allyl cation ([C₃H₅]⁺) resulting from fragmentation of the butyl group.

Experimental Protocols

The following section outlines a typical experimental protocol for the GC-MS analysis of this compound under electron ionization conditions.

Sample Preparation

-

Standard Solution Preparation : Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Working Solution : Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

-

Vial Transfer : Transfer the working solution to a 2 mL autosampler vial with a screw cap and septum.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph : Agilent 7890B GC or equivalent.

-

Mass Spectrometer : Agilent 5977A MSD or equivalent.

-

Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

-

Injector :

-

Mode : Splitless

-

Temperature : 250 °C

-

Injection Volume : 1 µL

-

-

Oven Temperature Program :

-

Initial Temperature : 60 °C, hold for 2 minutes.

-

Ramp : Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold : Hold at 280 °C for 5 minutes.

-

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer :

-

Ionization Mode : Electron Ionization (EI)

-

Ionization Energy : 70 eV

-

Source Temperature : 230 °C

-

Quadrupole Temperature : 150 °C

-

Mass Range : m/z 35-500

-

Solvent Delay : 3 minutes

-

Data Acquisition and Processing

Acquire the data using the instrument's software. Process the resulting chromatogram to obtain the mass spectrum of the this compound peak. Perform library matching (e.g., against NIST/Wiley libraries) to confirm the identity of the compound.

Chemical Ionization (CI) Mass Spectrometry (A Theoretical Overview)

Using a reagent gas like methane, the primary ions would be [M+H]⁺ at m/z 165 , and adduct ions such as [M+C₂H₅]⁺ at m/z 193 and [M+C₃H₅]⁺ at m/z 205 . The fragmentation would be significantly reduced compared to EI, with the most likely fragment being the loss of butene to form [C₆H₅CH₂OH₂]⁺ at m/z 109 . CI-MS would be particularly useful for confirming the molecular weight of this compound.

Conclusion

The mass spectrometry of this compound under electron ionization is well-characterized, with a fragmentation pattern dominated by the formation of the highly stable tropylium ion at m/z 91. Other significant fragments arise from alpha-cleavages and rearrangements. This in-depth guide provides the necessary quantitative data, fragmentation pathway analysis, and experimental protocols to aid researchers and scientists in the confident identification and characterization of this compound. While EI-MS is a robust technique for structural elucidation, CI-MS can be a valuable complementary method for unambiguous molecular weight determination.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. GCMS Section 6.13 [people.whitman.edu]

- 3. This compound | C11H16O | CID 61134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(588-67-0) 1H NMR spectrum [chemicalbook.com]

- 5. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Probing the Vibrational Landscape of Benzyl Butyl Ether: A Technical Guide to its Infrared Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of benzyl butyl ether. Due to the unavailability of a publicly accessible, complete experimental spectrum for this specific compound, this guide presents a theoretical framework for its infrared absorption characteristics based on established group frequencies for its constituent functional groups. Detailed experimental protocols for obtaining an experimental spectrum are also provided, alongside a visual representation of the analytical workflow.

Theoretical Infrared Spectroscopy Data of this compound

The infrared spectrum of this compound is characterized by absorption bands arising from its aromatic and aliphatic C-H bonds, the ether C-O-C linkage, and various bending and stretching vibrations of the benzene ring and the butyl chain. The following table summarizes the expected characteristic absorption bands, their wavenumber ranges, relative intensities, and the corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| 2960 - 2850 | Strong | Aliphatic C-H Stretching (CH₃ and CH₂) |

| 2000 - 1665 | Weak | Aromatic Overtones and Combination Bands |

| 1600 - 1585 | Medium to Weak | Aromatic C=C Stretching (in-ring) |

| 1500 - 1400 | Medium | Aromatic C=C Stretching (in-ring) |

| 1470 - 1450 | Medium | CH₂ Scissoring (Bending) |

| 1380 - 1370 | Medium to Weak | CH₃ Symmetric Bending (Umbrella Mode) |

| ~1250 | Strong | Asymmetric C-O-C Stretching (Aryl-Alkyl Ether) |

| ~1040 | Strong | Symmetric C-O-C Stretching (Aryl-Alkyl Ether) |

| 900 - 675 | Strong | Out-of-plane (oop) C-H Bending (Aromatic) |

Note: The exact peak positions and intensities can vary based on the specific experimental conditions, such as the sample phase (neat liquid, solution), solvent, and the spectrometer's resolution. Phenyl alkyl ethers typically exhibit two strong C-O stretching bands.[1][2] The aromatic C-H stretching vibrations appear at a slightly higher frequency than the aliphatic C-H stretches.[3][4] The pattern of weak overtone and combination bands in the 2000-1665 cm⁻¹ region, as well as the out-of-plane C-H bending bands between 900-675 cm⁻¹, can be diagnostic for the substitution pattern on the aromatic ring.[3][4]

Experimental Protocols for Infrared Spectroscopy

The following are detailed methodologies for obtaining the infrared spectrum of a liquid sample like this compound using two common techniques: Transmission Spectroscopy (Neat Liquid) and Attenuated Total Reflectance (ATR) Spectroscopy.

Transmission Spectroscopy using Salt Plates (Neat Liquid)

This is a traditional method for obtaining the IR spectrum of a pure liquid.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable liquid cell or two infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

Procedure:

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and store them in a desiccator.

-

Place one to two drops of this compound onto the center of one salt plate using a clean Pasteur pipette.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Instrument Setup:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Configure the data acquisition software. Set the spectral range (typically 4000 to 400 cm⁻¹), resolution (e.g., 4 cm⁻¹), and the number of scans to be averaged (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty beam path. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the spectrum of the this compound sample.

-

-

Post-Analysis:

-

Clean the salt plates immediately after use with a dry, appropriate solvent (e.g., anhydrous acetone or isopropanol) and return them to the desiccator.

-

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern and rapid technique for analyzing liquid and solid samples with minimal sample preparation.

Instrumentation:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Micropipette.

Procedure:

-

Sample Preparation:

-

Ensure the ATR crystal is clean. Clean it with a soft cloth or wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Instrument Setup:

-

Configure the data acquisition software with the appropriate spectral range, resolution, and number of scans.

-

-

Data Acquisition:

-

Acquire a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Place a small drop of this compound directly onto the ATR crystal using a micropipette, ensuring the crystal surface is completely covered.

-

If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Post-Analysis:

-

Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

-

Workflow for Infrared Spectral Analysis of this compound

The following diagram illustrates the logical workflow from sample handling to the final interpretation of the infrared spectrum of this compound.

Caption: Workflow for Infrared Spectral Analysis.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of Benzyl Butyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of benzyl butyl ether. It includes detailed experimental protocols, a summary of quantitative data, and a visualization of the experimental workflow, designed for professionals in the fields of chemical research and drug development.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2][3] This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, two primary routes are viable: the reaction of a butyl alkoxide with a benzyl halide, or the reaction of a benzyl alkoxide with a butyl halide. To minimize the potential for elimination side reactions, the preferred pathway involves the use of a primary alkyl halide, making the reaction between a butoxide and a benzyl halide the more efficient choice.

This guide will focus on the classical approach, detailing the formation of sodium butoxide from n-butanol and its subsequent reaction with benzyl chloride. An alternative approach utilizing phase-transfer catalysis will also be discussed.

Reaction Scheme and Mechanism

The overall reaction for the Williamson ether synthesis of this compound is as follows:

Step 1: Formation of Sodium Butoxide CH(_3)CH(_2)CH(_2)CH(_2)OH + NaH → CH(_3)CH(_2)CH(_2)CH(_2)ONa + H(_2)

Step 2: Nucleophilic Substitution CH(_3)CH(_2)CH(_2)CH(_2)ONa + C(_6)H(_5)CH(_2)Cl → CH(_3)CH(_2)CH(_2)CH(_2)OCH(_2)C(_6)H(_5) + NaCl

The reaction proceeds via an S(_N)2 mechanism where the butoxide ion acts as a nucleophile and attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product, this compound.

Table 1: Properties of Key Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| n-Butanol | C(4)H({10})O | 74.12 | 117.7 | 0.810 |

| Sodium Hydride | NaH | 24.00 | Decomposes | 1.396 |

| Benzyl Chloride | C(_7)H(_7)Cl | 126.58 | 179 | 1.100 |

| This compound | C({11})H({16})O | 164.24 | 111-112 @ 23 mmHg | 0.92 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 4.52 (s, 2H, -OCH₂-Ar), 3.48 (t, J=6.6 Hz, 2H, -O-CH₂-), 1.55-1.65 (m, 2H, -CH₂-), 1.35-1.48 (m, 2H, -CH₂-), 0.93 (t, J=7.3 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 138.7, 128.4, 127.6, 127.5, 72.9, 70.2, 31.9, 19.4, 13.9[4] |

| Mass Spectrometry (EI) | m/z (%): 91 (100), 164 (M⁺), 57, 41, 65, 107 |

Experimental Protocols

Classical Williamson Ether Synthesis

This protocol details the synthesis of this compound from n-butanol and benzyl chloride.

Materials:

-

n-Butanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

Step 1: Preparation of Sodium Butoxide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry n-butanol (1.2 equivalents) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Hydrogen gas will be evolved.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen has ceased.

Step 2: Synthesis of this compound

-

Cool the freshly prepared sodium butoxide solution to 0 °C.

-

Slowly add benzyl chloride (1.0 equivalent) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Phase-Transfer Catalysis (PTC) Method

An alternative approach involves the use of a phase-transfer catalyst, which avoids the need to pre-form the alkoxide.[5]

Materials:

-

n-Butanol

-

Benzyl chloride

-

Aqueous sodium hydroxide (50%)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-butanol (1.5 equivalents), benzyl chloride (1.0 equivalent), and toluene.

-

Add tetrabutylammonium bromide (0.1 equivalents) to the mixture.

-

With vigorous stirring, add 50% aqueous sodium hydroxide (2.0 equivalents).

-

Heat the mixture to 70-80 °C and stir vigorously for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the classical Williamson ether synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Williamson ether synthesis remains a highly effective and widely utilized method for the preparation of unsymmetrical ethers such as this compound. The classical approach, involving the pre-formation of the alkoxide, is a robust and well-understood procedure. For applications where milder conditions are preferred or for scaling up the reaction, phase-transfer catalysis offers a valuable alternative. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the desired product. The data and protocols presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]

- 4. This compound(588-67-0) 13C NMR spectrum [chemicalbook.com]

- 5. RU2447054C2 - Method of producing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Intermolecular Dehydration for Benzyl Butyl Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of benzyl butyl ether through the intermolecular dehydration of benzyl alcohol and n-butanol. This method presents a direct and atom-economical approach to forming the ether linkage. This document details the core principles, experimental methodologies, and comparative data for various catalytic systems employed in this transformation.

Introduction

This compound is a valuable chemical intermediate in the pharmaceutical and fragrance industries. The intermolecular dehydration of benzyl alcohol and n-butanol offers a straightforward synthetic route, producing water as the primary byproduct. This reaction is typically catalyzed by an acid or a metal-based catalyst to facilitate the formation of the ether bond. The overall transformation is depicted below:

C₆H₅CH₂OH + CH₃(CH₂)₃OH → C₆H₅CH₂O(CH₂)₃CH₃ + H₂O

The success of this synthesis hinges on the careful selection of a catalyst and the optimization of reaction conditions to maximize the yield of the desired unsymmetrical ether while minimizing the formation of symmetrical byproducts, namely dibenzyl ether and dibutyl ether.

Reaction Mechanism

The intermolecular dehydration of benzyl alcohol and n-butanol is generally believed to proceed through a carbocation intermediate, particularly when employing acid catalysts. The stability of the benzyl carbocation makes this a favorable pathway.

// Nodes A [label="Benzyl Alcohol\n(C₆H₅CH₂OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; H_plus [label="H⁺\n(from Catalyst)", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Protonated Benzyl Alcohol\n(C₆H₅CH₂OH₂⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Benzyl Carbocation\n(C₆H₅CH₂⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; Water_out [label="H₂O", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="n-Butanol\n(CH₃(CH₂)₃OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Protonated Ether\n(C₆H₅CH₂O(H)(CH₂)₃CH₃⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="this compound\n(C₆H₅CH₂O(CH₂)₃CH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H_plus_out [label="H⁺\n(Catalyst Regenerated)", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Protonation"]; H_plus -> B; B -> C [label="Loss of Water"]; B -> Water_out [arrowhead=none]; D -> E [label="Nucleophilic Attack"]; C -> E; E -> F [label="Deprotonation"]; E -> H_plus_out [arrowhead=none]; } . Figure 1: Proposed mechanism for the acid-catalyzed intermolecular dehydration.

The key steps in the mechanism are:

-

Protonation: The acidic catalyst protonates the hydroxyl group of benzyl alcohol, converting it into a good leaving group (water).

-

Carbocation Formation: The protonated benzyl alcohol loses a molecule of water to form a resonance-stabilized benzyl carbocation.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the electrophilic benzyl carbocation.

-

Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Catalytic Systems and Performance

Several catalytic systems have been reported for the intermolecular dehydration of benzyl alcohol and n-butanol. The choice of catalyst significantly impacts the reaction efficiency, selectivity, and conditions required.

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Copper(II) Bromide (CuBr₂) | 1 | Not specified | Not specified | 91 | [1] |

| Hydrochloric Acid (HCl) | 0.05 (relative to benzyl alcohol) | 20 | Not specified | High (not quantified) | [2] |

| Sodium Bisulfite (NaHSO₃) | 0.3 - 0.6 | Not specified | Not specified | up to 95 | [3] |

| Iron(III) Chloride (FeCl₃·6H₂O) | 5 | 100 | 14 | 90 (for dibenzyl ether) | [4] |

| Iron(II) Chloride (FeCl₂·4H₂O) / Ligand | 10 | 100 | Not specified | 52-89 (for unsymmetrical ethers) | [4] |

Note: The data for Iron(III) and Iron(II) chlorides are for the synthesis of symmetrical and other unsymmetrical ethers, respectively, and are included for comparative purposes as they represent recent advancements in iron-catalyzed etherification of benzyl alcohols.[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using different catalytic systems.

Copper(II) Bromide (CuBr₂) Catalyzed Synthesis

This protocol is based on reports of high yield and selectivity with CuBr₂.[1]

Reagents:

-

Benzyl alcohol

-

n-Butanol

-

Copper(II) Bromide (CuBr₂)

-

Toluene (or other suitable solvent for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add benzyl alcohol (1.0 eq), n-butanol (1.5 eq), and toluene.

-

Add Copper(II) Bromide (1 mol%).

-

Heat the reaction mixture to reflux and continuously remove the water formed via the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Hydrochloric Acid (HCl) Catalyzed Synthesis

This protocol is adapted from a general procedure for HCl-catalyzed intermolecular condensation of alcohols.[2]

Reagents:

-

Benzyl alcohol

-

n-Butanol

-

10% Aqueous Hydrochloric Acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve benzyl alcohol (0.1 mol) in n-butanol (1.5 mol).

-

Add 10% aqueous hydrochloric acid (1.8 mL, ~5 mmol).

-

Stir the mixture at 20°C. The reaction time may vary and should be monitored.

-

After the reaction is complete, pour the mixture into 250 mL of cold water.

-

Extract the aqueous phase with diethyl ether (2 x 50 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent.

-

The residue can be further purified by distillation.[2]

Sodium Bisulfite (NaHSO₃) Catalyzed Synthesis

This solvent-free protocol is based on the efficient synthesis of unsymmetrical ethers using sodium bisulfite.[3]

Reagents:

-

Benzyl alcohol

-

n-Butanol

-

Sodium bisulfite (NaHSO₃)

Procedure:

-

In a reaction vessel, mix benzyl alcohol, n-butanol, and sodium bisulfite (0.3-0.6 mol%).

-

Heat the mixture with stirring. The optimal temperature should be determined experimentally.

-

Monitor the reaction progress.

-

Upon completion, the product can be isolated and purified, likely through distillation, though specific workup procedures are not detailed in the abstract.[3]

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound is outlined below.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Flask, Condenser, Dean-Stark)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Add Reactants and Catalyst\n(Benzyl Alcohol, n-Butanol, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat to Reflux\n(Azeotropic removal of water)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Reaction Progress\n(TLC/GC-MS)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Wash with NaHCO₃, Brine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Dry Organic Layer\n(Anhydrous Na₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Fractional Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, GC-MS, IR)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Reagents; Reagents -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Analysis; Analysis -> End; } . Figure 2: General experimental workflow for this compound synthesis.

Purification of the crude product is critical to remove unreacted starting materials, the catalyst, and any side products. Fractional distillation under reduced pressure is the most common and effective method for purifying this compound, separating it from the lower-boiling n-butanol and higher-boiling dibenzyl ether.[1] For smaller scales or to achieve very high purity, flash column chromatography can be employed.[1]

Side Reactions

The primary side reactions in the intermolecular dehydration of benzyl alcohol and n-butanol are the formation of symmetrical ethers:

-

Dibenzyl ether formation: Two molecules of benzyl alcohol can react to form dibenzyl ether and water.

-

Dibutyl ether formation: Two molecules of n-butanol can react to form dibutyl ether and water.

The formation of these byproducts can be minimized by using an excess of one of the alcohols, typically the less expensive and more easily removed one (n-butanol).[1]

Conclusion

The intermolecular dehydration of benzyl alcohol and n-butanol is a viable and direct method for the synthesis of this compound. The use of catalysts such as copper(II) bromide, hydrochloric acid, or sodium bisulfite can lead to high yields of the desired product. Careful control of reaction conditions and an appropriate purification strategy, such as fractional distillation, are essential for obtaining high-purity this compound. This guide provides the foundational knowledge and experimental frameworks for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.

References

Thermodynamic Properties of Benzyl Butyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of benzyl butyl ether. The information is compiled from various sources to ensure a broad and accurate representation of its physical and chemical characteristics. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are described.

Core Thermodynamic Properties

This compound (C₁₁H₁₆O) is an organic compound with applications in various fields, including as a flavoring agent and in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for its application in research and industrial processes.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound.

Table 1: Boiling Point and Vapor Pressure

| Property | Value | Conditions |

| Boiling Point | 220.00 to 224.00 °C | @ 744.00 mm Hg[1] |

| Boiling Point | 223 °C | @ 760 mmHg[1] |

| Vapor Pressure | 0.147 mmHg | @ 25 °C[1] |

Table 2: Density and Other Physical Properties

| Property | Value |

| Molecular Weight | 164.24 g/mol [1] |

| Density | 0.922 g/cm³ |

| Flash Point | 83.33 °C (182.00 °F) TCC[2] |

| Solubility in Water | 110.1 mg/L @ 25 °C (estimated) |

Table 3: Enthalpy Data (Estimated)

| Property | Value (Method) |

| Heat of Vaporization | Not directly available in search results; can be estimated using methods like the Joback method. |

| Heat of Formation | Not directly available in search results; can be calculated from the heat of combustion or estimated using computational methods.[3][4][5][6] |

| Heat of Combustion | -338 x 10⁵ J/kg (for a related compound, butyl benzyl phthalate)[7] |

Experimental Protocols

The determination of the thermodynamic properties of a liquid compound like this compound involves several standard experimental techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point by Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the liquid is in equilibrium with its vapor at a given pressure.[8][9][10]

Methodology:

-

Apparatus Setup: An ebulliometer, consisting of a boiling flask, a condenser, and a high-precision thermometer or thermocouple, is assembled.

-

Sample Preparation: A pure sample of this compound is placed into the boiling flask.

-

Heating: The sample is heated gently. The use of boiling chips or a magnetic stirrer is recommended to ensure smooth boiling.

-

Equilibrium Establishment: The liquid is brought to a steady boil, allowing the vapor to rise and equilibrate with the liquid phase under total reflux conditions provided by the condenser.[10]

-

Temperature Measurement: The temperature of the boiling liquid-vapor equilibrium is measured using a calibrated thermometer. The reading is taken when the temperature stabilizes.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 mmHg) if necessary.

Determination of Density by Densitometry

The density of a liquid can be determined by measuring its mass and volume.[11][12][13][14][15]

Methodology:

-

Mass Measurement of Pycnometer: A clean, dry pycnometer (a flask with a specific volume) is accurately weighed.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

Mass Measurement of Filled Pycnometer: The filled pycnometer is weighed.

-

Volume Calibration: The exact volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water, at a controlled temperature.

-

Density Calculation: The density of this compound is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Vapor Pressure by the Static Method

The static method is a direct way to measure the vapor pressure of a liquid at different temperatures.[16][17][18][19]

Methodology:

-

Sample Degassing: A sample of this compound is placed in a thermostatted vessel connected to a pressure measuring device and a vacuum pump. The sample is thoroughly degassed to remove any dissolved air.[16][19]

-

Temperature Control: The temperature of the sample is precisely controlled using a thermostat bath.

-

Equilibrium: The system is allowed to reach thermal and phase equilibrium, where the pressure of the vapor above the liquid becomes constant.

-

Pressure Measurement: The vapor pressure at the set temperature is measured using a pressure transducer or a manometer.

-

Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Determination of Enthalpy of Vaporization by Calorimetry

The enthalpy of vaporization can be determined calorimetrically by measuring the heat required to vaporize a known amount of the substance.[20][21][22]

Methodology:

-

Calorimeter Setup: A calorimeter, often of the Calvet type, is used. The sample of this compound is placed in a vaporization cell within the calorimeter.[23][21][22]

-

Isothermal Vaporization: The sample is vaporized at a constant temperature by supplying a known amount of electrical energy to a heater within the cell.

-

Mass Determination: The amount of vaporized substance is determined by weighing the cell before and after the experiment or by condensing and weighing the vapor.

-

Heat Measurement: The heat absorbed during vaporization is precisely measured by the calorimeter.

-

Enthalpy Calculation: The molar enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the vaporized sample.

Determination of Enthalpy of Formation

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using bomb calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a combustion bomb.

-

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound releases heat.

-

Temperature Measurement: The heat released is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is measured.

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a substance with a known heat of combustion, such as benzoic acid.

-

Enthalpy of Combustion Calculation: The standard enthalpy of combustion of this compound is calculated from the temperature change and the heat capacity of the calorimeter.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

References

- 1. This compound | C11H16O | CID 61134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. butyl benzyl ether, 588-67-0 [thegoodscentscompany.com]

- 3. srd.nist.gov [srd.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Heats of formation of organic compounds by a simple calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. enartis.com [enartis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sakeassociation.org [sakeassociation.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. batman.edu.tr [batman.edu.tr]

- 13. homesciencetools.com [homesciencetools.com]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. consilab.de [consilab.de]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. phys.chem.elte.hu [phys.chem.elte.hu]

- 19. calnesis.com [calnesis.com]

- 20. uobabylon.edu.iq [uobabylon.edu.iq]

- 21. books.rsc.org [books.rsc.org]

- 22. tsapps.nist.gov [tsapps.nist.gov]

- 23. Calorimetric Determination of Enthalpies of Vaporization | NIST [nist.gov]

A Computational Chemistry Perspective on Benzyl Butyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl butyl ether (C₁₁H₁₆O) is an organic compound belonging to the ether family, characterized by a benzyl group and a butyl group attached to an oxygen atom. It finds applications in various chemical syntheses and as a fragrance component. Understanding its molecular structure, conformational preferences, spectroscopic properties, and reactivity is crucial for its effective utilization and for the design of new molecules with desired properties. Computational chemistry provides a powerful lens through which to investigate these aspects at an atomic and electronic level, offering insights that complement experimental studies.

This technical guide provides an in-depth overview of the computational chemistry of this compound. It outlines the theoretical methodologies employed to study its properties, presents key findings on its structure and reactivity, and details the computational protocols for such investigations. While direct computational studies on this compound are not abundant in the literature, this guide leverages data from analogous benzyl ethers and established computational techniques to provide a comprehensive understanding.

Computational Methodologies

The study of this compound's properties through computational chemistry involves several key theoretical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.

Geometry Optimization